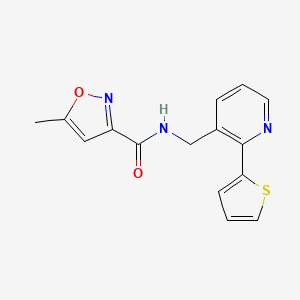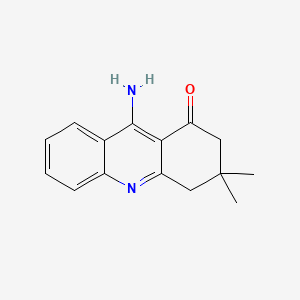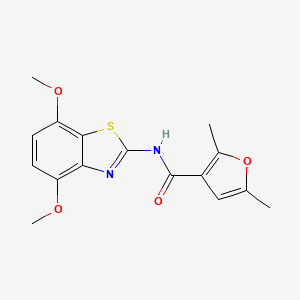
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, thiophene, and acrylamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative under basic conditions.
Introduction of the furan moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor alcohol or by direct hydroxylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The acrylamide double bond can be reduced to form a saturated amide.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).
Substitution: Electrophilic substitution can be carried out using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Introduction of various functional groups onto the furan or thiophene rings.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings may play a role in π-π stacking interactions or hydrogen bonding.
類似化合物との比較
Similar compounds include:
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide analogs: Compounds with slight modifications to the furan, thiophene, or acrylamide moieties.
Other acrylamide derivatives: Compounds with different substituents on the acrylamide backbone.
Furan and thiophene derivatives: Compounds containing either furan or thiophene rings with various functional groups.
The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties.
特性
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-14(12(2)20-11)15(18)7-8-17-16(19)6-5-13-4-3-9-21-13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZLJXVSMTYIG-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2379819.png)


![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)


![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)
![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)



